![molecular formula C19H18ClN3O4S B5162625 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide](/img/structure/B5162625.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide
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Overview
Description
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a naphthalene sulfonamide core with a 4-chloro-2-nitrophenyl group and a propyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide typically involves multiple steps, including the formation of the naphthalene sulfonamide core, the introduction of the 4-chloro-2-nitrophenyl group, and the attachment of the propyl chain. Common synthetic routes may involve:
Nitration and Chlorination:
Amidation: Formation of the sulfonamide linkage.
Alkylation: Attachment of the propyl chain to the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the chloro group with other functional groups like methoxy or tert-butyl.
Scientific Research Applications
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-bromo-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide
- N-{3-[(4-fluoro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide
- N-{3-[(4-methyl-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide
Uniqueness
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-9-18(19(13-16)23(24)25)21-10-3-11-22-28(26,27)17-8-6-14-4-1-2-5-15(14)12-17/h1-2,4-9,12-13,21-22H,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNBCXIVLIPJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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